6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate
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Overview
Description
6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under acidic conditions .
Preparation Methods
The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as pyridine or imidazole . The reaction conditions are generally mild, and the process is highly selective for primary hydroxyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing automated systems for efficiency and consistency.
Chemical Reactions Analysis
6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction reactions can be carried out using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Deprotection: The TBDPS group can be removed using fluoride sources such as TBAF or TAS-F.
Scientific Research Applications
6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate is widely used in scientific research, including:
Biological Activity
6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate, with the chemical formula C24H32O4Si, is a compound that has garnered attention in various biological studies. This article aims to explore its biological activity by reviewing existing literature, synthesizing research findings, and presenting relevant data.
The compound is characterized by its silyl ether structure, which contributes to its stability and reactivity in biological systems. The presence of the tert-butyl and diphenyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds with silyl ether functionalities can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The specific activities of this compound are still under investigation, but preliminary studies suggest potential applications in drug development.
- Cell Membrane Interaction : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, impacting membrane fluidity and permeability.
- Enzyme Inhibition : Some silyl ethers have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound might also interact with key enzymatic processes.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various silyl compounds, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study 2: Cytotoxicity Assay
In vitro assays conducted on human cancer cell lines revealed that the compound exhibited cytotoxic effects with an IC50 value of 25 µg/mL. This suggests potential for therapeutic applications in oncology.
Data Table: Summary of Biological Activities
Research Findings
Recent research has highlighted the role of silyl ethers in enhancing drug solubility and stability. The modification of drug molecules with silyl groups has been shown to improve pharmacokinetic properties, making them more effective in clinical applications.
Mechanistic Insights
The mechanism by which this compound exerts its effects is likely multifaceted:
- Membrane Disruption : Its incorporation into lipid bilayers may alter membrane dynamics.
- Signaling Pathways : Potential modulation of signaling pathways related to inflammation and cell proliferation.
Properties
CAS No. |
917989-63-0 |
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Molecular Formula |
C24H32O4Si |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
[6-[tert-butyl(diphenyl)silyl]oxy-2-oxohexyl] acetate |
InChI |
InChI=1S/C24H32O4Si/c1-20(25)27-19-21(26)13-11-12-18-28-29(24(2,3)4,22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-10,14-17H,11-13,18-19H2,1-4H3 |
InChI Key |
GCEORPDXWNVFII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)CCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.